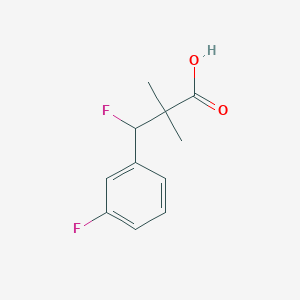

3-Fluoro-3-(3-fluorophenyl)-2,2-dimethylpropanoic acid

Description

Chemical Identity and Nomenclature of 3-Fluoro-3-(3-fluorophenyl)-2,2-dimethylpropanoic Acid

The IUPAC name This compound systematically describes its molecular architecture:

- A propanoic acid backbone substituted with two methyl groups at the C2 position.

- A fluorine atom at the C3 position of the propanoic acid chain.

- A 3-fluorophenyl group attached to the C3 position, introducing a second fluorine atom on the aromatic ring.

The molecular formula is C₁₁H₁₁F₂O₂ , yielding a theoretical molecular weight of 214.21 g/mol . While no CAS registry number is explicitly documented for this compound in the provided sources, structurally related molecules, such as 3-(3-fluorophenyl)-2,2-dimethylpropanoic acid (CAS 1267669-89-5), highlight the prevalence of fluorinated analogs in chemical databases.

The compound’s stereoelectronic profile is defined by the synergistic effects of fluorine atoms. The 3-fluorophenyl group enhances aromatic ring electron-withdrawing characteristics, while the C3-fluoro substituent on the propanoic acid chain influences conformational rigidity and acidity. These features are critical in drug design, where fluorine’s electronegativity and small atomic radius optimize target binding and metabolic stability.

Historical Context and Discovery Timeline

The synthesis of fluorinated organic compounds gained momentum in the mid-20th century, driven by advancements in fluorination reagents and methodologies. While the exact discovery timeline of this compound remains unclear, its development aligns with broader trends in fluorine chemistry.

Key historical milestones include:

- 1950s–1970s: Introduction of electrophilic fluorinating agents (e.g., Selectfluor™) enabling direct C–F bond formation in aromatic systems.

- 1980s–2000s: Expansion of Friedel-Crafts acylation and transition metal-catalyzed cross-coupling reactions to incorporate fluorinated aryl groups into carboxylic acid derivatives.

- 2010s–Present: Refinement of continuous-flow synthesis and computational modeling to optimize fluorinated compound production.

The compound’s synthesis likely employs Friedel-Crafts acylation or palladium-mediated coupling to install the 3-fluorophenyl group, followed by fluorination at the C3 position using reagents like diethylaminosulfur trifluoride (DAST). Industrial-scale production would integrate purification techniques such as recrystallization or chromatography to ensure high purity.

Academic and Industrial Significance in Fluorinated Compound Research

Fluorinated compounds constitute approximately 20% of pharmaceuticals and 30% of agrochemicals , underscoring their industrial relevance. For this compound, potential applications include:

Pharmaceutical Development

- Drug Candidate Scaffolds: The dimethylpropanoic acid moiety offers metabolic stability, while fluorine atoms enhance blood-brain barrier permeability and target selectivity.

- Enzyme Inhibitors: Fluorine’s electron-withdrawing effects can modulate enzyme active-site interactions, as seen in glutamate receptor modulators.

Materials Science

- Polymer Additives: Fluorinated carboxylic acids improve thermal stability and corrosion resistance in industrial polymers.

- Liquid Crystals: The compound’s rigid structure and polarity may aid in designing advanced display materials.

Academic research focuses on elucidating structure-activity relationships (SAR) for fluorinated analogs. For instance, substituting hydrogen with fluorine at critical positions often increases ligand-receptor binding affinity by up to 10-fold , as demonstrated in kinase inhibitors.

Properties

Molecular Formula |

C11H12F2O2 |

|---|---|

Molecular Weight |

214.21 g/mol |

IUPAC Name |

3-fluoro-3-(3-fluorophenyl)-2,2-dimethylpropanoic acid |

InChI |

InChI=1S/C11H12F2O2/c1-11(2,10(14)15)9(13)7-4-3-5-8(12)6-7/h3-6,9H,1-2H3,(H,14,15) |

InChI Key |

RXUYNTAPZHYPOO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(C1=CC(=CC=C1)F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3-(3-fluorophenyl)-2,2-dimethylpropanoic acid typically involves the following steps:

Carboxylation: The carboxylation of the fluorinated aromatic compound can be performed using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-Fluoro-3-(3-fluorophenyl)-2,2-dimethylpropanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-3-(3-fluorophenyl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Differences

The compound’s structural analogs vary in substituents, fluorine placement, and functional groups, leading to distinct chemical behaviors:

Fluorination Patterns

- 3,3,3-Trifluoro-2,2-dimethylpropanoic Acid (TFDMPA): Formula: C₅H₇F₃O₂; MW: 156.10 . Features a trifluoromethyl (CF₃) group, which is strongly electron-withdrawing, lowering the carboxylic acid’s pKa compared to the target compound. TFDMPA is widely used in decarboxylative trifluoromethylation reactions under transition-metal-free conditions . Key Difference: The CF₃ group in TFDMPA enhances decarboxylation efficiency, enabling radical-mediated reactions, whereas the target compound’s mono-fluorine substituents may require harsher conditions for similar transformations.

3-(2-Trifluoromethylphenyl)propionic Acid :

Aromatic Substituents

- 3-(3-Chlorophenyl)-2,2-dimethylpropanoic Acid: Formula: C₁₁H₁₃ClO₂; MW: 212.67 . Chlorine’s electron-withdrawing effect is weaker than fluorine, resulting in a higher pKa for the carboxylic acid. This compound is less reactive in electrophilic substitutions but may exhibit better thermal stability.

- 3-(3-Hydroxyphenyl)propanoic Acid: Formula: C₉H₁₀O₃; MW: 166.18 . The hydroxyl group increases polarity and acidity (pKa ~4.5) but reduces lipid solubility, limiting membrane permeability compared to the fluorinated target compound.

Functional Group Modifications

- (3S)-3-Amino-2,2-difluoro-3-phenylpropanoic Acid (BQ7): Formula: C₉H₉F₂NO₂; MW: 201.17 . The amino group introduces basicity, enabling ionic interactions in biological systems.

Physicochemical Properties

| Compound | Molecular Weight | Substituents | Key Properties |

|---|---|---|---|

| Target Compound | 196.22 | 3-F, 3-F-phenyl, 2,2-dimethyl | Moderate acidity, steric hindrance |

| TFDMPA | 156.10 | CF₃, 2,2-dimethyl | Low pKa (~1.5–2.5), high reactivity |

| 3-(3-Chlorophenyl)-2,2-dimethylpropanoic acid | 212.67 | 3-Cl-phenyl, 2,2-dimethyl | Higher pKa (~3.5–4.0), thermal stability |

| BQ7 | 201.17 | 3-amino, 2,2-F, 3-phenyl | Amphoteric, chiral center |

- Acidity: TFDMPA’s CF₃ group reduces pKa significantly compared to the target compound. The latter’s dual fluorine substituents likely result in a pKa between 2.5–3.5, intermediate between TFDMPA and non-fluorinated analogs.

- Solubility: The target compound’s fluorophenyl group enhances lipid solubility over hydroxylated analogs (e.g., 3-(3-hydroxyphenyl)propanoic acid) but less than CF₃-containing derivatives.

Biological Activity

3-Fluoro-3-(3-fluorophenyl)-2,2-dimethylpropanoic acid is a fluorinated organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of fluorine atoms and a dimethylpropanoic acid moiety, suggests enhanced biological activity through improved metabolic stability and binding affinity to various biological targets.

- Molecular Formula: CHFO

- Molecular Weight: 214.21 g/mol

- CAS Number: 1780885-84-8

The presence of fluorine in the compound contributes to its lipophilicity and stability, which are critical for drug design and development. Fluorinated compounds often exhibit altered pharmacokinetics and pharmacodynamics compared to their non-fluorinated counterparts, making them valuable in therapeutic applications.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes or receptors. The fluorine atoms enhance the compound's binding affinity due to their electronegative nature, which can improve interactions with target proteins. This mechanism is crucial for compounds intended for therapeutic use, particularly in targeting enzymes involved in metabolic pathways.

Case Study 1: DPP-4 Inhibitors

Research has indicated that fluorinated analogs of DPP-4 inhibitors show improved activity compared to non-fluorinated versions. For instance, a study highlighted that the introduction of a trifluoromethyl group significantly increased the potency of certain DPP-4 inhibitors by enhancing their binding interactions with the enzyme .

Case Study 2: Anticancer Activity

Fluorinated compounds have been explored for their potential in cancer therapies. A study focused on various fluorinated phenyl derivatives showed that these compounds could effectively inhibit tumor growth by interfering with key signaling pathways involved in cell proliferation and survival .

Comparative Analysis

The following table summarizes the biological activities observed in structurally similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Potential enzyme inhibitor | Enhanced binding affinity |

| Trifluoromethyl DPP-4 Inhibitors | Significant inhibition of DPP-4 | Competitive inhibition |

| Fluorinated Phenyl Derivatives | Antitumor activity | Disruption of signaling pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.